molecular formula C12H11BrO2 B7867246 2-Bromobenzyl furfuryl ether

2-Bromobenzyl furfuryl ether

Cat. No.: B7867246
M. Wt: 267.12 g/mol
InChI Key: AYTJAEBBZHFERZ-UHFFFAOYSA-N
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Description

2-Bromobenzyl furfuryl ether is an organic compound that features a bromobenzyl group attached to a furfuryl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzyl furfuryl ether typically involves the reaction of 2-bromobenzyl alcohol with furfuryl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the etherification process .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of palladium catalysts supported on activated carbon for the reductive etherification of furfural with ethanol in the presence of trifluoroacetic acid .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzyl furfuryl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ether into alcohols.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-Bromobenzyl furfuryl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromobenzyl furfuryl ether involves its interaction with various molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the furfuryl ether moiety can undergo nucleophilic attack. These interactions facilitate the compound’s reactivity and its ability to form diverse chemical products .

Comparison with Similar Compounds

  • 2-Bromobenzyl alcohol
  • Furfuryl alcohol
  • 2-Methylfuran
  • 2,5-Dimethylfuran

Comparison: 2-Bromobenzyl furfuryl ether is unique due to the presence of both a bromobenzyl group and a furfuryl ether moietyIn contrast, similar compounds like 2-bromobenzyl alcohol and furfuryl alcohol lack this dual functionality, limiting their versatility .

Properties

IUPAC Name

2-[(2-bromophenyl)methoxymethyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTJAEBBZHFERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COCC2=CC=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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